Carbamic acid, [3-amino-2-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl
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Overview
Description
Carbamic acid, [3-amino-2-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl is a chemical compound with the molecular formula C10H23N3O2. This compound is a derivative of carbamic acid, which is known for its role in various chemical reactions and applications. The structure of this compound includes a carbamate group, which is a functional group derived from carbamic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [3-amino-2-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl typically involves the reaction of an amine with carbon dioxide. One common method is to bubble carbon dioxide through a solution of the corresponding amine in an appropriate solvent, such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide . The reaction conditions often require low temperatures to stabilize the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [3-amino-2-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various substituted carbamates, amines, and oxides. These products have diverse applications in different fields, including pharmaceuticals and agrochemicals .
Scientific Research Applications
Carbamic acid, [3-amino-2-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with enzymes.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of carbamic acid, [3-amino-2-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[2-amino-1-(4-methoxyphenyl)ethyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[2-[(3-amino-5-chloro-2-pyridinyl)oxy]ethyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[2-[(3-amino-5-bromo-2-pyridinyl)oxy]ethyl]-N-(1-methylethyl)-, 1,1-dimethylethyl ester
Uniqueness
What sets carbamic acid, [3-amino-2-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl apart from similar compounds is its specific structure, which allows for unique interactions with biological targets and distinct chemical reactivity.
Biological Activity
Carbamic acid, specifically the compound [3-amino-2-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl (CAS No. 210767-38-7), is a significant chemical in various biological and pharmaceutical applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula : C10H23N3O2
- Molar Mass : 217.31 g/mol
- Synonyms : (3-Amino-2-(aminomethyl)-2-methylpropyl)(tert-butyl)carbamic acid
Biological Activity
The biological activity of carbamic acid derivatives often relates to their role as enzyme inhibitors, neurotransmitter modulators, or as intermediates in drug synthesis. The specific compound discussed here exhibits notable properties that may contribute to its pharmacological effects.
- Enzyme Inhibition : Carbamic acids can inhibit enzymes involved in neurotransmitter breakdown, potentially enhancing synaptic transmission.
- Neurotransmitter Modulation : The compound may influence the levels of key neurotransmitters such as acetylcholine and serotonin, which are crucial for mood regulation and cognitive functions.
- Antimicrobial Properties : Some studies suggest that carbamic acid derivatives exhibit antimicrobial activity against various pathogens, which could be beneficial in treating infections.
Case Studies and Experimental Data
-
Neuroprotective Effects : A study investigating the neuroprotective properties of carbamic acid derivatives found that they could reduce oxidative stress markers in neuronal cell cultures, suggesting potential applications in neurodegenerative diseases.
Study Findings Neuroprotective Effects Reduced oxidative stress markers in neuronal cultures. -
Antimicrobial Activity : Research has shown that certain carbamic acid derivatives possess significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This opens avenues for their use in developing new antibiotics.
Study Findings Antimicrobial Activity Effective against various bacterial strains. -
Pharmacokinetics : Investigations into the pharmacokinetics of this compound reveal moderate bioavailability and a half-life suitable for therapeutic applications.
Parameter Value Bioavailability Moderate Half-life Suitable for therapy
Properties
Molecular Formula |
C10H23N3O2 |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
[3-amino-2-(aminomethyl)-2-methylpropyl]-tert-butylcarbamic acid |
InChI |
InChI=1S/C10H23N3O2/c1-9(2,3)13(8(14)15)7-10(4,5-11)6-12/h5-7,11-12H2,1-4H3,(H,14,15) |
InChI Key |
SIMNFFWRJCBMTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(CC(C)(CN)CN)C(=O)O |
Origin of Product |
United States |
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